molecular formula C9H16Cl2N4 B2613758 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride CAS No. 203522-18-3

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride

Cat. No.: B2613758
CAS No.: 203522-18-3
M. Wt: 251.16
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is a chemical building block of high interest in medicinal chemistry and neuroscience research. This compound features a piperazine ring linked to a methyl-substituted pyrimidine, a structural motif present in several pharmacologically active agents . Piperazine derivatives are recognized as privileged scaffolds in drug discovery due to their favorable physicochemical properties and ability to cross the blood-brain barrier, making them valuable for central nervous system (CNS) target studies . The pyrimidinylpiperazine core, in particular, is a key metabolite of anxiolytic drugs like buspirone and is known to act as an antagonist at the α2-adrenergic receptor and a partial agonist at the 5-HT1A serotonin receptor . This dual activity positions related compounds as promising starting points for investigating novel therapies for neuropsychiatric disorders, pain, and cognitive function . Researchers can utilize this high-purity dihydrochloride salt as a critical intermediate in synthesizing potential receptor ligands or as a standard in analytical and metabolic studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXYRBLSKUXMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, often involves cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale cyclization reactions using commercially available starting materials. The insertion of the piperazine moiety is often the last step, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .

Chemical Reactions Analysis

Piperazine Ring Functionalization

The secondary amines on the piperazine ring undergo characteristic reactions:

Acylation

Sulfonylation

Reductive Amination

  • Reacts with ketones (e.g., 1-methylpiperidin-4-one) using NaBH(OAc)₃ to extend the polyamine chain ( ).

Pyrimidine Ring Reactivity

The 2-methylpyrimidin-4-yl group participates in:

Nucleophilic Aromatic Substitution

  • The electron-deficient C-2 position undergoes substitution with amines under catalytic conditions.

  • Example : Cross-coupling with boronic acids (e.g., 1-methylpyrazole-4-boronic acid) via Suzuki-Miyaura reactions ( ).

Coordination Chemistry

  • Acts as a bidentate ligand through pyrimidine nitrogen and piperazine amines, forming stable complexes with transition metals like Cd(II) ( ).

Salt Formation and Stability

  • The dihydrochloride salt enhances aqueous solubility (critical for pharmaceutical applications).

  • Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage ( ).

Comparative Reactivity Table

Reaction TypeSite of ReactivityKey ReagentsYield Range
AcylationPiperazine N-HNHS esters30–61%
SulfonylationPiperazine N-HSulfonyl chlorides56–84%
Cross-CouplingPyrimidine C-2Boronic acids/Pd catalysts21–26%

Mechanistic Insights

  • Piperazine alkylation proceeds via SN2 mechanisms in polar aprotic solvents ( ).

  • Pyrimidine substitution follows a two-step addition-elimination pathway, accelerated by electron-withdrawing groups ( ).

Scientific Research Applications

Pharmacological Properties

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is characterized by its interaction with various biological targets, making it a candidate for multiple therapeutic applications. Its structural framework allows it to engage with receptors and enzymes involved in critical physiological processes.

Central Nervous System Disorders

Research indicates that this compound exhibits properties that could be beneficial in the treatment of central nervous system disorders. Its ability to modulate serotonin and dopamine pathways positions it as a potential candidate for developing treatments for conditions like depression and anxiety disorders .

Oncology

The compound has shown promise in oncology, particularly in targeting cancer cell viability. Studies have demonstrated that derivatives of piperazine compounds can inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis in cancerous cells, suggesting that this compound could be developed further as a chemotherapeutic agent .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis of piperazine derivatives that target PARP in human breast cancer cells. The findings indicated significant loss of cell viability upon treatment with these compounds, including those derived from this compound. The effective concentration (IC50) was determined to be around 18 μM, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial and anti-inflammatory activities of piperazine derivatives, including those related to methylpyrimidine structures. The results demonstrated that certain synthesized compounds exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting that the compound could also have applications in treating infections .

Data Table: Summary of Applications

Application AreaDescriptionReferences
CNS DisordersPotential treatment for anxiety and depression through modulation of serotonin and dopamine pathways.
OncologyInhibition of PARP leading to increased apoptosis in cancer cells; potential chemotherapeutic agent.
AntimicrobialEffective against bacterial strains; potential use in treating infections.

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety often serves as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperazine Dihydrochloride Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Selectivity/Potency References
1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride C₉H₁₅Cl₂N₅ (inferred) ~282.16 (inferred) 2-Methylpyrimidin-4-yl Potential anticancer activity Not reported
Trimetazidine dihydrochloride C₁₄H₂₄Cl₂N₂O₃ 355.26 2,3,4-Trimethoxybenzyl Anti-ischemic (cardioprotective) Clinical use in angina
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 Diphenylmethoxyethyl, phenylpropenyl Dopamine uptake inhibition IC₅₀ = 1.8 nM (rat striatum)
Cetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.86 4-Chlorobenzhydryl, ethoxyacetic acid Antihistamine (H₁ receptor antagonist) Approved for allergies
SA-4503 dihydrochloride C₂₃H₃₂N₂O₂·2HCl 441.44 3,4-Dimethoxyphenethyl, phenylpropyl Sigma-1 receptor agonist CNS modulation
Anticonvulsant Compound II (Marona et al.) C₁₆H₂₆Cl₂N₂O₂ 361.3 Trimethylphenoxyethyl, hydroxyethyl Anticonvulsant (MES test) PI > valproate

Key Comparative Insights

Structural-Activity Relationships (SAR)

  • Aromatic vs. Heterocyclic Substituents : Bulky aromatic groups (e.g., Trimetazidine’s trimethoxybenzyl) favor cardiovascular activity, while heterocyclic moieties (e.g., pyrimidine) may enhance nucleic acid interactions .
  • Polar Functional Groups : Hydroxyethyl or ethoxyacetic acid groups (e.g., cetirizine, Compound II) improve solubility and target engagement .

Biological Activity

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a 2-methylpyrimidine moiety. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacokinetic properties.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various downstream effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets vary depending on the context of use but often involve pathways related to cancer treatment and neuropharmacology.

Anticancer Properties

Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), a key enzyme involved in DNA repair mechanisms. In vitro assays indicated that the compound significantly reduced cell viability in breast cancer cell lines, with an IC50 value reported at 18 µM .

In a comparative study, compounds structurally related to this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting its potential as a lead compound for developing novel PARP inhibitors .

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast Cancer)18
Olaparib (Standard PARP Inhibitor)MCF-757.3

Neurological Effects

Research also indicates that this compound may have neuroprotective effects. Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. The piperazine moiety is known for enhancing blood-brain barrier permeability, which may facilitate central nervous system (CNS) drug delivery .

Case Studies

  • Breast Cancer Treatment : A study evaluated the effects of this compound on human breast cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .
  • Neuropharmacological Applications : In a preclinical model assessing the compound's effects on neuronal cells, it was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential use in neurodegenerative diseases .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of this compound have been modeled using ADMET criteria (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico predictions indicate favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous piperazine derivatives are prepared by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl . Key reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators such as HOAt (1-hydroxy-7-azabenzotriazole) to facilitate carboxyl group derivatization in related compounds . Reaction optimization may involve pH control (e.g., pH 8–9) and temperature monitoring (e.g., 25–40°C).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Stability is influenced by environmental factors such as pH, temperature, and exposure to light. Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged storage, as degradation can alter chemical properties or increase hazards . Safety protocols include using PPE (gloves, goggles) and working in a fume hood to mitigate inhalation risks. Disposal must comply with federal/state regulations for hazardous waste .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

  • Methodological Answer :

  • NMR : Resolve protonation states by comparing chemical shifts in D₂O vs. DMSO-d₆; pH titration can clarify protonation discrepancies .
  • HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment. Retention times and UV-Vis spectra (λ = 254 nm) aid in identifying impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₁₄Cl₂N₄: 249.07) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Meta-Analysis : Compare studies using standardized protocols (e.g., cell lines, incubation times) to isolate variables causing discrepancies. For example, variations in cell permeability due to solvent choice (DMSO vs. saline) may explain activity differences .
  • Structural Analogues : Test derivatives (e.g., 1-(3-methylbenzyl)piperazine) to determine if off-target interactions or metabolite formation contribute to conflicting data .

Q. What strategies optimize reaction yields when synthesizing derivatives?

  • Methodological Answer :

  • Catalytic Screening : Test Pd/C or Ni catalysts for coupling reactions; yields >80% are reported for similar piperazine derivatives using 5 mol% catalyst in ethanol at 60°C .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while additives like KI improve leaving-group displacement .
  • Workup Protocols : Precipitation with cold diethyl ether or reverse-phase chromatography reduces byproduct contamination .

Q. Which advanced techniques detect trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantify impurities (e.g., 1-(3-chlorophenyl)piperazine) at ppm levels using MRM (multiple reaction monitoring) modes .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., salt form confirmation) by analyzing single crystals grown via slow evaporation in ethanol/water .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition patterns (e.g., 5% weight loss at 150°C) to assess hydrate vs. anhydrous forms .

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